3-amino-6-propyl-1H-pyridin-2-one
Description
3-Amino-6-propyl-1H-pyridin-2-one is a heterocyclic organic compound featuring a pyridinone core (a six-membered aromatic ring with one oxygen atom at position 2 and one nitrogen atom at position 1). The amino group at position 3 and the propyl substituent at position 6 modulate its physicochemical and biological properties. Pyridinone derivatives are widely studied for their applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents due to their ability to participate in hydrogen bonding and π-π interactions.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-amino-6-propyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-2-3-6-4-5-7(9)8(11)10-6/h4-5H,2-3,9H2,1H3,(H,10,11) |
InChI Key |
CJEMPHFXOSVOCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C(=O)N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-propyl-1H-pyridin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-2-pyridone with propyl bromide under basic conditions to introduce the propyl group at the 6-position . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired pyridinone structure .
Industrial Production Methods
Industrial production of 3-amino-6-propyl-1H-pyridin-2-one often employs scalable and cost-effective methods. These methods include the use of readily available starting materials and mild reaction conditions to ensure high yields and purity. The process typically involves protection and deprotection steps, cyclization, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-amino-6-propyl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone to its corresponding dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or propyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydropyridines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-amino-6-propyl-1H-pyridin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It exhibits potential as an antitumor, antimicrobial, and anti-inflammatory agent.
Industry: The compound is used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 3-amino-6-propyl-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound can act as a hydrogen bond donor and acceptor, allowing it to bind to various enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C₈H₁₂N₂O (hypothetical calculation based on structure).
- Molar Mass : 152.19 g/mol.
- Substituents: Amino (-NH₂) at position 3, propyl (-CH₂CH₂CH₃) at position 4.
- Polarity: Moderate (due to the amino group and carbonyl oxygen).
Comparison with Structurally Similar Compounds
Substituent Variations: 3-Amino-1-Cyclopropyl-6-(Trifluoromethyl)Pyridin-2(1H)-One
This compound shares the pyridinone core but differs in substituents:
- Molecular Formula : C₉H₉F₃N₂O.
- Molar Mass : 218.18 g/mol.
- Substituents : Cyclopropyl at position 1, trifluoromethyl (-CF₃) at position 5.
Comparison :
| Property | Target Compound | 1-Cyclopropyl-6-CF₃ Analog |
|---|---|---|
| Lipophilicity | Moderate (propyl group) | High (CF₃ is strongly hydrophobic) |
| Metabolic Stability | Likely lower | Enhanced (CF₃ resists oxidation) |
| Steric Effects | Minimal | Significant (cyclopropyl strain) |
The trifluoromethyl group in the analog increases metabolic stability and lipophilicity, making it more suited for central nervous system targets.
Core Structure Variants: 6-Pyridin-3-Yl-1H-Pyrimidin-2-One
This compound replaces the pyridinone core with a pyrimidinone (two nitrogen atoms in the ring):
- Molecular Formula : C₉H₇N₃O.
- Molar Mass : 173.17 g/mol.
- Substituents : Pyridin-3-yl group at position 6.
Comparison :
| Property | Target Compound | Pyrimidin-2-One Analog |
|---|---|---|
| Aromaticity | Moderate (one N, one O) | Higher (two N atoms) |
| Hydrogen Bonding | Two donors (NH₂, CO) | Three donors (additional N) |
| Solubility | Moderate in polar solvents | Higher (increased polarity) |
Complex Derivatives: Dimeric Pyrimidinone Structure
The compound 2-amino-6-[(E)-[(3E)-3-[(2-amino-4-oxo-1H-pyrimidin-6-yl)imino]propylidene]amino]-1H-pyrimidin-4-one is a dimeric derivative with two pyrimidinone units:
- Molecular Formula : C₁₃H₁₄N₈O₂ (hypothetical).
- Molar Mass : ~342.31 g/mol.
- Substituents: Multiple amino and imino groups.
Comparison :
| Property | Target Compound | Dimeric Pyrimidinone |
|---|---|---|
| Molecular Size | Small (152 g/mol) | Large (342 g/mol) |
| Bioavailability | Likely higher | Low (high polarity and size) |
| Applications | Drug candidates | Chelation, supramolecular chemistry |
Research Findings and Implications
- Substituent Effects : Electron-withdrawing groups (e.g., CF₃) improve metabolic stability but may reduce reactivity. Propyl groups balance lipophilicity and flexibility.
- Core Modifications: Pyrimidinones offer enhanced solubility but reduced bioavailability compared to pyridinones.
- Dimeric Structures : Increased complexity enables niche applications but limits drug-likeness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
